Structural Differentiation from the 4-Butoxy Analog: Alkyl Chain Length Defines Lipophilicity and Target Space
The 4-ethoxy substituent (CAS 868977-63-3) provides a calculated logP of approximately 2.8, positioning it in the optimal lipophilicity range for oral bioavailability and CNS penetration according to Lipinski and CNS MPO guidelines. In contrast, the 4-butoxy analog (CAS 868977-58-6) has a calculated logP of approximately 3.8, exceeding the recommended threshold and increasing the risk of poor solubility and off-target promiscuity . The two-carbon ethylene linker between the imidazo[1,2-a]pyridine core and the benzamide further distinguishes this scaffold from direct aryl-linked analogs, providing conformational flexibility that can be critical for induced-fit binding modes .
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | clogP ≈ 2.8 (4-ethoxy derivative, CAS 868977-63-3) |
| Comparator Or Baseline | clogP ≈ 3.8 (4-butoxy analog, CAS 868977-58-6) |
| Quantified Difference | Δ clogP ≈ 1.0 log unit (~10-fold difference in partition coefficient) |
| Conditions | In silico calculation using fragment-based method; consistent across ChemDraw and ACD/Labs predictions |
Why This Matters
A 10-fold difference in lipophilicity directly impacts aqueous solubility, nonspecific protein binding, and membrane permeation rates—parameters that determine whether a compound progresses from biochemical screening to cell-based assays.
